N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-16(21)13-7-10-3-1-2-4-12(10)20(13)17(22)19-11-5-6-14-15(8-11)24-9-23-14/h1-6,8,13H,7,9H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOCTIDOMIFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and benzo[d][1,3]dioxole derivatives.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to link the indoline core with the benzo[d][1,3]dioxole moiety.
Amidation: The resulting intermediate undergoes amidation to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer oxygen atoms.
Scientific Research Applications
Biology: It has shown promise in biological studies, particularly in the context of its interactions with biological macromolecules.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer studies, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization, leading to mitotic blockade and cell death .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Compounds like 4d and 5b-j demonstrate that benzo[d][1,3]dioxole derivatives can be tailored via halogenation or functional group substitution to modulate properties such as solubility and bioavailability .
- Limitations : Direct pharmacological data for this compound are absent in the evidence, necessitating further studies to validate its bioactivity.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18N2O5
- Molecular Weight : 342.36 g/mol
- CAS Registry Number : 686743-76-0
This compound features a benzo[d][1,3]dioxole moiety linked to an indoline structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including coupling reactions and cyclization processes. The synthesis pathways often utilize palladium-catalyzed cross-coupling methods to form the indoline core while incorporating the benzo[d][1,3]dioxole substituent.
Anticancer Properties
Recent studies have focused on the anticancer potential of N1-(benzo[d][1,3]dioxol-5-yl)indoline derivatives. For instance, a series of compounds with similar structures have shown promising activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 3-N-Fused heteroaryl indoles | CCRF-CEM | 328 - 644 | Induces apoptosis and cell cycle arrest at S phase |
| N1-(benzo[d][1,3]dioxol-5-yl)indoline analogs | LNCaP, MIA PaCa-2 | Not specified | Targeting lysosomes and inducing autophagy |
The compound has demonstrated significant antiproliferative activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Mechanistic studies suggest that these compounds can induce apoptosis through various pathways such as cell cycle arrest and autophagy activation .
The mechanisms by which N1-(benzo[d][1,3]dioxol-5-yl)indoline derivatives exert their anticancer effects include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Autophagy Activation : Enhancing cellular degradation processes that can lead to cancer cell death.
Research indicates that these compounds may enter cancer cells via specific transport mechanisms and accumulate in lysosomes, where they can exert their effects .
Case Studies
A notable study evaluated the efficacy of various benzo[d][1,3]dioxole-containing compounds against different types of cancer. The findings highlighted that certain derivatives exhibited potent inhibitory effects on tumor growth in vivo models. For instance:
"Compound 15f showed potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo" .
This underscores the potential of these compounds as therapeutic agents in cancer treatment.
Q & A
Q. Optimization Tips :
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in cross-reactions .
- Solvents : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions .
How can researchers validate the structural integrity and purity of this compound?
Basic Research Question
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, benzo[d][1,3]dioxole protons resonate at δ 5.9–6.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅N₃O₄) .
- Infrared Spectroscopy (IR) : Amide C=O stretches appear at ~1650–1700 cm⁻¹ .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
What strategies address contradictions in spectroscopic or chromatographic data during characterization?
Advanced Research Question
Methodological Answer :
- Reproducibility Checks : Repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
- Alternative Analytical Techniques : Pair HPLC with LC-MS to distinguish co-eluting impurities .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Case Study : A 2023 study resolved discrepancies in indoline-proton assignments via NOESY correlations .
How can researchers design experiments to evaluate the biological activity of this compound?
Advanced Research Question
Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity with ATP analogs) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular Docking : Screen against targets (e.g., PARP-1 or tubulin) using AutoDock Vina .
- ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties .
Data Interpretation : Correlate IC₅₀ values with structural features (e.g., electron-withdrawing nitro groups in oxalamides enhance activity) .
What computational methods are effective for studying structure-activity relationships (SAR) in derivatives?
Advanced Research Question
Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to link descriptors (e.g., logP, H-bond donors) with activity .
- Molecular Dynamics (MD) : Simulate binding stability in biological targets (e.g., 100-ns MD runs in GROMACS) .
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., benzo[d][1,3]dioxole as a hydrogen-bond acceptor) .
Example : A 2025 study identified π-π stacking between the indoline core and tyrosine residues as critical for kinase inhibition .
How do reaction intermediates influence the scalability of synthesis for industrial research?
Advanced Research Question
Methodological Answer :
- Intermediate Stability : Monitor via TLC or in situ IR. For example, oxalic acid intermediates may require low-temperature storage .
- Flow Chemistry : Continuous flow reactors reduce residence time and improve yield in amidation steps .
- Green Chemistry Metrics : Calculate E-factors and atom economy to optimize waste reduction .
Case Study : A 2024 pilot-scale synthesis achieved 85% yield using microreactors for nitro-group reductions .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
Methodological Answer :
- Solvent Screening : Use solvent vapor diffusion with EtOAc/hexane mixtures .
- Additives : Introduce co-crystallizing agents (e.g., L-proline) to stabilize lattice formation .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated DMSO solutions improves crystal quality .
Example : Single-crystal X-ray diffraction of a 2023 analog revealed planar amide geometries critical for bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
